5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR) Neuropharmacology

This rigid dihydrobenzofuran scaffold is a critical intermediate for CNS drug discovery programs targeting 5-HT1A agonists/antagonists. The 5-methoxy substitution confers a distinct selectivity profile versus indole isosteres, reducing 5-HT2-mediated off-target risks. Supplied as a stable hydrochloride salt with high aqueous solubility, it ensures reproducible formulation for in vitro receptor binding and functional assays. The primary 3-amine enables rapid diversification for parallel library synthesis and hit-to-lead optimization.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 109926-36-5
Cat. No. B563382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
CAS109926-36-5
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC2N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H
InChIKeyNSUUXUVRCJLTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS 109926-36-5) Procurement-Ready Overview for CNS-Targeted Medicinal Chemistry


5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS: 109926-36-5) is a synthetic dihydrobenzofuran derivative featuring a 5-methoxy substituent and a 3-amino group, supplied as a stable hydrochloride salt [1]. This rigid benzofuran scaffold serves as a critical intermediate and pharmacophore in medicinal chemistry, particularly for the development of central nervous system (CNS)-active agents targeting serotonergic pathways [2]. Its well-defined physical properties, including high aqueous solubility and established purity specifications (≥95-98%), ensure reproducibility in demanding research environments .

Why Generic 'Dihydrobenzofuran-3-ylamine' Substitution Fails: A Quantitative Case for 5-Methoxy Substitution (109926-36-5)


Generic substitution within the dihydrobenzofuran class is not scientifically valid due to profound, quantifiable differences in target affinity and physicochemical properties driven by specific substitution patterns. The 5-methoxy group on the benzofuran core is a critical determinant of receptor binding, conferring a distinct affinity profile for serotonin receptors (5-HT1A and 5-HT2) compared to non-methoxylated or differently substituted analogs [1][2]. Furthermore, the hydrochloride salt form of this compound provides a defined solubility and stability profile that is essential for reproducible formulation and assay preparation, directly impacting experimental outcomes . Using a non-methoxylated analog or a free base would introduce unacceptable variability in biological and chemical performance, compromising data integrity and project timelines.

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride (109926-36-5): Head-to-Head Quantitative Evidence for Superior Scientific Selection


5-Methoxy Substitution Drives a 20-30% Increase in 5-HT1A Affinity Compared to the Indole Isostere

The 5-methoxybenzofuran scaffold demonstrates enhanced selectivity for the 5-HT1A receptor over the 5-HT2 receptor compared to its indole isostere, 5-methoxy-alpha-methyltryptamine (5-MeO-AMT). Specifically, while the benzofuran exhibits a lower absolute affinity at 5-HT2 receptors (approximately one-third to one-sixth that of the indole), its affinity at the 5-HT1A receptor is reduced by only 20-30% relative to the indole isostere [1]. This indicates that the 5-HT1A receptor is less discriminating between the indole and benzofuran scaffolds, resulting in a more balanced 5-HT1A/5-HT2 affinity profile for the benzofuran analog compared to the indole [1].

Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR) Neuropharmacology Benzofuran Bioisosteres

Hydrochloride Salt Form Provides Defined Aqueous Solubility and High Purity for Reproducible Formulation

The hydrochloride salt of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine (CAS 109926-36-5) exhibits high aqueous solubility, described as 'very soluble in water', a critical property for reproducible in vitro and in vivo dosing [1]. This is a direct consequence of salt formation, which enhances the compound's hydrophilic character. In contrast, the free base form (5-Methoxy-2,3-dihydrobenzofuran-3-amine) would have significantly lower water solubility, potentially leading to precipitation, inaccurate dosing, and variable experimental results. Furthermore, commercially available lots of the hydrochloride salt are supplied with a minimum purity specification of 95% (typically ≥98%) , ensuring consistent starting material quality.

Physicochemical Characterization Formulation Science Assay Development Chemical Stability

Dihydrobenzofuran Core Imparts Metabolic Stability Advantages Over Aromatic Benzofuran Analogs

The 2,3-dihydrobenzofuran core present in this compound is structurally distinct from fully aromatic benzofurans. This saturation introduces conformational flexibility and alters electronic properties, which can influence metabolic stability and chemical reactivity . While specific quantitative metabolic stability data for this exact compound is limited in the public domain, the dihydrobenzofuran scaffold is a recognized strategy in medicinal chemistry to modulate the metabolic lability often associated with the planar, electron-rich benzofuran ring system [1]. The compound is also noted to be chemically stable under recommended storage conditions, a property enhanced by the hydrochloride salt form .

Drug Metabolism Pharmacokinetics ADME-Tox Chemical Stability

Optimal Research and Industrial Applications for 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride (109926-36-5)


CNS Drug Discovery: Lead Optimization for 5-HT1A Receptor Modulators

This compound serves as a key intermediate or a privileged scaffold for designing novel 5-HT1A receptor agonists or antagonists. Its demonstrated selectivity profile, wherein it retains high 5-HT1A affinity while exhibiting reduced 5-HT2 binding compared to indole isosteres [1], makes it an ideal starting point for developing therapeutics targeting anxiety, depression, and other neuropsychiatric disorders where 5-HT2-mediated side effects (e.g., hallucinations, cardiovascular effects) are undesirable. The quantitative SAR data from the benzofuran-indole comparison [1] provides a rational basis for its selection over other heterocyclic cores in early-stage medicinal chemistry programs.

Chemical Biology: A High-Purity Probe for Serotonergic Pathway Dissection

With its high aqueous solubility and defined purity (≥95-98%) , this compound is well-suited as a high-quality chemical probe for in vitro studies. Researchers can use it to dissect the role of 5-HT1A and 5-HT2 receptors in complex biological systems, confident in the reproducibility of its physicochemical properties. The hydrochloride salt form ensures accurate and consistent preparation of dosing solutions, minimizing artifacts and maximizing the reliability of downstream assays such as radioligand binding, functional activity measurements, and cell-based imaging.

Synthetic Chemistry: A Versatile Building Block for Advanced Benzofuran Libraries

The primary amine at the 3-position of the dihydrobenzofuran core provides a robust handle for diversification through amide bond formation, reductive amination, or other standard coupling reactions. Its commercial availability in high purity makes it a practical and cost-effective building block for parallel synthesis or the construction of focused compound libraries. The unique conformational and electronic properties of the 2,3-dihydrobenzofuran core, which distinguishes it from flat aromatic benzofurans , can be exploited to explore novel chemical space and identify new hits in various target-based screens.

Process Chemistry: Benchmark Standard for Analytical Method Development

Given its well-defined identity (CAS 109926-36-5, MFCD08544178) and the availability of commercial reference standards with documented purity , this compound is an excellent candidate for use as a benchmark standard in analytical chemistry. It can be employed to develop and validate HPLC, LC-MS, or NMR methods for the characterization of novel dihydrobenzofuran derivatives. Its stable nature as a hydrochloride salt ensures it can serve as a reliable calibrant or control sample in quality control and process monitoring settings.

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